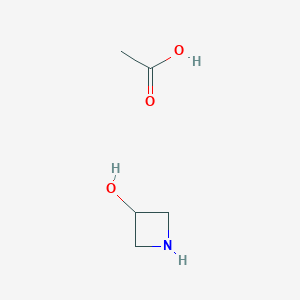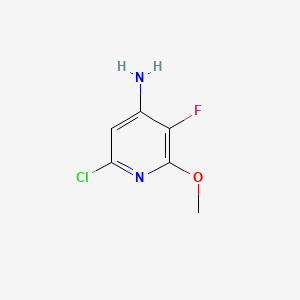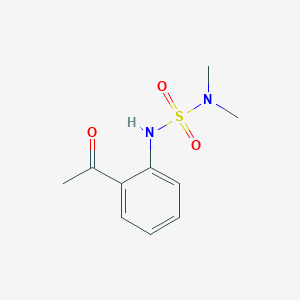
N'-(2-Acetylphenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylsulfamide moiety. The unique structure of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 2-acetylphenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N’-(2-Acetylphenyl)-N,N-dimethylsulfamide suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe to investigate biological pathways.
Industry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the dimethylsulfamide moiety can form hydrogen bonds or other interactions with the active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can be compared with other similar compounds, such as:
N-(2-Acetylphenyl)acetamide: This compound has a similar structure but lacks the dimethylsulfamide moiety, which may result in different chemical reactivity and biological activity.
N-(2-Acetylphenyl)benzamide: Another similar compound with a benzamide group instead of the dimethylsulfamide moiety, leading to variations in its chemical and biological properties.
The uniqueness of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
1-acetyl-2-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)9-6-4-5-7-10(9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 |
Clé InChI |
DBAMCNHLCRXHGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NS(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


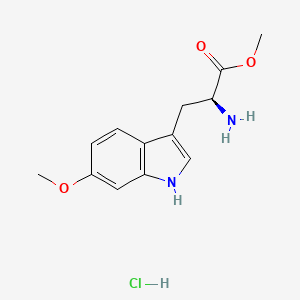
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
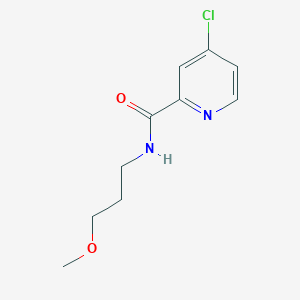
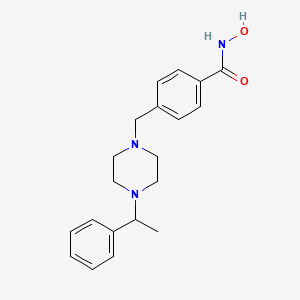
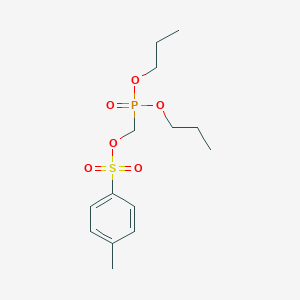
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
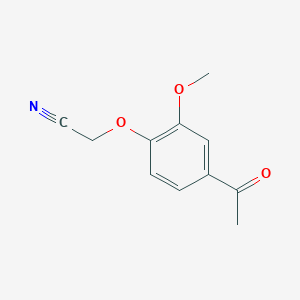
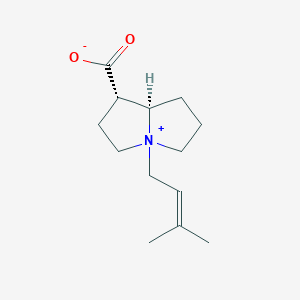
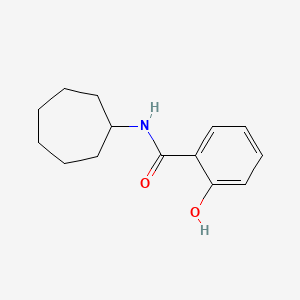
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
